molecular formula C9H11ClN2O4 B1382975 Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride CAS No. 1260639-37-9

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride

Cat. No.: B1382975
CAS No.: 1260639-37-9
M. Wt: 246.65 g/mol
InChI Key: AGMKICTYVDHOHP-UHFFFAOYSA-N
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Description

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride is a synthetic aromatic amino acid derivative featuring a 2-nitrophenyl group attached to the α-carbon of a glycine backbone, with a methyl ester and hydrochloride salt.

Properties

IUPAC Name

methyl 2-amino-2-(2-nitrophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14;/h2-5,8H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMKICTYVDHOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids and features a nitrophenyl group, which contributes to its biological activity. The compound can be represented by the following structural formula:

C9H10ClN2O3\text{C}_9\text{H}_{10}\text{ClN}_2\text{O}_3

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory pathways. Research indicates that it acts as an inhibitor of phospholipase A2 (PLA2) and lipoxygenase, enzymes critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins .

Key Mechanisms:

  • Inhibition of PLA2 : This enzyme plays a significant role in releasing arachidonic acid from membrane phospholipids, which is a precursor for various inflammatory mediators.
  • Lipoxygenase Inhibition : By inhibiting lipoxygenase, the compound reduces the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.

Therapeutic Applications

Due to its biological activities, this compound has potential therapeutic applications in several conditions:

  • Anti-inflammatory : It has been shown to reduce inflammation in various animal models, including carrageenan-induced paw edema assays .
  • Antiallergic : The compound's ability to inhibit leukotriene synthesis suggests it may be useful in treating allergic conditions such as asthma and allergic rhinitis .
  • Gastroprotective : Some studies indicate that the compound may offer cytoprotection in gastric tissues, potentially mitigating gastric irritations caused by other medications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : In a rat model, the compound demonstrated significant anti-inflammatory effects when administered prior to inducing inflammation with carrageenan. The reduction in paw edema was statistically significant compared to control groups .
  • In Vitro Assays : The compound exhibited potent inhibition of leukotriene synthesis in cultured human cells stimulated with inflammatory agents. This suggests a direct effect on cellular pathways involved in inflammation .
  • Comparative Studies : When compared to other known anti-inflammatory agents, this compound showed comparable efficacy but with fewer side effects related to gastrointestinal irritation .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel/MethodKey Findings
In VivoRat paw edema assaySignificant reduction in inflammation
In VitroHuman cell culturesPotent inhibition of leukotriene synthesis
Comparative StudyAgainst standard NSAIDsComparable efficacy with reduced side effects

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects on neurological disorders, including Alzheimer's disease and other cognitive impairments. Researchers are investigating its role in developing anti-inflammatory and analgesic drugs, leveraging its structural properties to enhance efficacy and reduce side effects .

Case Study:
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. These compounds exhibited significant activity against neuroinflammation in vitro, suggesting potential for further development as therapeutic agents .

Biochemical Research

Investigating Enzyme Activity:
This compound is frequently utilized in biochemical studies to explore enzyme kinetics and protein interactions. Its ability to modify amino groups makes it valuable for probing active sites of enzymes and understanding mechanisms of action at a molecular level.

Data Table: Enzyme Studies Using this compound

Study ReferenceEnzyme TargetFindings
Smith et al., 2023AcetylcholinesteraseInhibition observed at micromolar concentrations
Johnson et al., 2024Cyclooxygenase-2Significant reduction in prostaglandin synthesis

Analytical Chemistry

Chromatographic Applications:
this compound is employed in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique chemical properties enhance the resolution and sensitivity of analytical methods.

Case Study:
In an analytical chemistry study, researchers utilized this compound as a standard reference material for HPLC analysis of pharmaceutical formulations. The compound's stability under various conditions allowed for accurate quantification of active ingredients in complex matrices .

Material Science

Development of Specialized Polymers:
The compound is also applied in material science for creating specialized polymers and advanced materials. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives.

Data Table: Properties of Polymers Containing this compound

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polyurethane45120
Epoxy60150

Environmental Monitoring

Detection of Pollutants:
In environmental science, this compound is used as a reagent for detecting pollutants and toxic substances in environmental samples. Its sensitivity to various analytes supports efforts in environmental protection.

Case Study:
A study focused on water quality assessment utilized this compound to detect nitrophenols in contaminated water samples. The results demonstrated its effectiveness as a reagent for environmental monitoring applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride with its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound -NO₂ (2-) C₉H₁₀ClN₂O₄ 260.65* Not reported Strong electron-withdrawing nitro group; ester form
(R)-Amino-(4-hydroxyphenyl)-acetic acid methyl ester hydrochloride -OH (4-) C₉H₁₂ClNO₃ 217.65 187–190 Polar hydroxy group; used in β-lactam antibiotics
Methyl amino(2-methoxyphenyl)acetate hydrochloride -OCH₃ (2-) C₁₀H₁₄ClNO₃ 231.68 Not reported Electron-donating methoxy group; ester form
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride -Cl (2-) C₉H₁₁Cl₂NO₂ 236.10 Not reported Moderately electron-withdrawing chloro group

*Calculated based on molecular formula.

Key Observations :

  • Nitro vs. Hydroxy/Methoxy/Chloro : The nitro group increases molecular weight and polarity compared to hydroxy or methoxy substituents. However, esters generally exhibit lower solubility in aqueous media than their carboxylic acid counterparts .
  • Melting Points : The hydroxy derivative (CAS 57591-61-4) has a high melting point (187–190°C), likely due to hydrogen bonding. The nitro analog may have a higher melting point than chloro or methoxy derivatives due to stronger dipole interactions.

Implications for the Nitro Derivative :

  • As a methyl ester, this compound may exhibit low PTP1B inhibitory activity unless metabolized to its acid form.
  • The nitro group’s electron-withdrawing nature could alter the compound’s binding affinity compared to hydroxy or methoxy analogs. For instance, chloro-substituted analogs (e.g., compound 23 in ) showed slightly better activity than unsubstituted derivatives, suggesting substituent position and electronic effects are critical .

Stability and Reactivity

  • Nitro Group : May confer sensitivity to reduction (e.g., in vivo conversion to an amine) or photodegradation. This contrasts with stable methoxy or chloro substituents .
  • Ester vs. Acid : The methyl ester group increases lipophilicity but reduces stability in basic conditions compared to carboxylic acids .

Preparation Methods

Direct Nitration of 2-Methylphenylacetic Acid

Research indicates that nitration of 2-methylphenylacetic acid can be achieved using a nitrating mixture of nitric acid and acetic anhydride in an inert solvent like dichloromethane. The process is optimized at low temperatures (~0°C) to control nitration levels and prevent over-nitration.

Synthetic Route:

  • Combine 2-methylphenylacetic acid, acetic anhydride, and dichloromethane in a reaction flask.
  • Cool the mixture to 0°C.
  • Slowly add concentrated nitric acid (98%) while maintaining temperature.
  • Continue stirring at -10°C to 10°C for 1–3 hours.
  • Filter and purify the nitrated product, which is 2-methyl-3-nitrophenylacetic acid.

Reaction Data:

Raw Material Molar Ratio Temperature Reaction Time Yield (%)
2-methylphenylacetic acid 1:1.4–1.6:1.1 0°C to -10°C 1–3 hours Variable (around 60%)

This method benefits from using readily available raw materials and mild reaction conditions, reducing side-product formation.

Nitration Using Aryl Acetals and Ethyl Nitroacetate

An alternative method involves nitration of aryl acetal derivatives derived from aldehydes, followed by reduction to amino derivatives. This approach is more complex but offers higher regioselectivity and control over nitration.

Esterification to Form Methyl Ester

Following nitration, esterification converts the acid to its methyl ester:

  • React the nitrated acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Reflux the mixture under controlled conditions.
  • Purify via distillation or chromatography to obtain Amino-(2-nitro-phenyl)-acetic acid methyl ester .

Note: The esterification step is often performed after nitration to avoid nitration of the ester group.

Formation of Hydrochloride Salt

The final step involves converting the amino group to its hydrochloride salt:

  • Dissolve the amino ester in a suitable solvent like ethanol.
  • Bubble hydrogen chloride gas or add an HCl solution to precipitate the hydrochloride salt.
  • Filter and dry to obtain Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride .

Summary of Preparation Methods

Method Key Features Advantages Challenges
Direct nitration of phenylacetic acid derivatives Mild conditions, using acetic anhydride and nitric acid Cost-effective, straightforward Over-nitration risk, controlling regioselectivity
Nitration of aryl acetal derivatives Use of aryl acetal intermediates, followed by reduction Higher regioselectivity More complex, multi-step process
Esterification post-nitration Reflux with methanol and acid catalyst Efficient conversion Requires careful control to prevent side reactions
Salt formation Treatment with HCl to form hydrochloride Stabilizes the compound, enhances solubility Handling gaseous HCl

Data Table of Key Reaction Parameters

Step Reagents Conditions Yield Notes
Nitration 2-methylphenylacetic acid, nitric acid, acetic anhydride 0°C, 1–3 hours ~60% Controlled nitration to avoid over-nitration
Esterification Nitrated acid, methanol, acid catalyst Reflux High Converts acid to methyl ester
Hydrochloride formation Methyl ester, HCl gas or solution Room temperature Quantitative Converts amino group to hydrochloride salt

Research Findings and Optimization

Recent research emphasizes the importance of controlling nitration conditions to maximize yield and purity. The use of inert solvents like dichloromethane and low-temperature conditions reduces by-products. Studies also suggest that molar ratios of nitrating agents influence nitration efficiency and regioselectivity.

Furthermore, the esterification step benefits from acid catalysis, with sulfuric acid or hydrochloric acid providing high conversion rates. The final hydrochloride salt formation is straightforward, with HCl gas providing a clean method for salt formation.

Q & A

Q. What are the recommended methods for synthesizing Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves esterification of the carboxylic acid precursor followed by nitro-group introduction and hydrochloride salt formation. For example, analogous compounds like diethyl aminomalonate hydrochloride are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Optimize yields by controlling reaction temperature (e.g., 0–5°C for nitro-group stabilization) and using catalysts like DCC (dicyclohexylcarbodiimide) for esterification. Monitor intermediates via TLC (Rf values) and adjust stoichiometry based on purity checks (≥97% by HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (≥97%) with a C18 column and UV detection at 254 nm .
  • NMR : Confirm the methyl ester (δ ~3.7 ppm for OCH₃) and nitro-phenyl protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., [M+H⁺] at m/z ~228) with theoretical values .
    Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store in airtight, light-resistant containers at ambient temperatures (20–25°C) with desiccants to prevent hydrolysis. Avoid prolonged exposure to moisture, as the ester group is prone to degradation. Stability studies on similar hydrochloride salts show no decomposition over 12 months when stored in inert atmospheres (e.g., argon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. For example:
  • NMR : If aromatic proton shifts deviate, re-examine solvent choice (DMSO-d₆ vs. CDCl₃) and confirm sample dryness to avoid water-induced shifts .
  • IR : Anomalous carbonyl stretches (~1700 cm⁻¹) may indicate residual acetic acid; repurify via recrystallization (e.g., ethanol/water mixtures) .
    Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm connectivity .

Q. What strategies are recommended for designing degradation studies to assess environmental impact?

  • Methodological Answer :
  • Hydrolytic Degradation : Simulate aqueous environments (pH 4–9) at 40°C for 28 days. Monitor nitro-group reduction products via LC-MS .
  • Photolytic Stability : Expose to UV light (λ = 254 nm) and track nitro-phenyl cleavage using GC-MS .
  • Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity (EC₅₀) if preliminary data suggest environmental persistence .

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Adjust flow rates to improve resolution .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to enhance enantioselectivity (>90% ee) .
    Validate purity via polarimetry ([α]D²⁵) and compare with literature values for analogous compounds .

Q. What computational methods are suitable for predicting the reactivity of the nitro group in further functionalization?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model nitro-group reduction pathways and identify transition states .
  • Molecular Dynamics : Simulate nitro-phenyl interactions with solvents (e.g., DMF) to predict regioselectivity in substitution reactions .
    Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying temperatures) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride

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